molecular formula C17H17N3O6S2 B1668819 Cephapirin CAS No. 21593-23-7

Cephapirin

Cat. No.: B1668819
CAS No.: 21593-23-7
M. Wt: 423.5 g/mol
InChI Key: UQLLWWBDSUHNEB-CZUORRHYSA-N
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Description

Cefapirin is a first-generation cephalosporin antibiotic, commonly marketed under the trade name Cefadyl. It is effective against a wide range of gram-positive and gram-negative bacteria. Cefapirin is available in injectable formulations and is used to treat various bacterial infections . its production for human use has been discontinued in the United States .

Scientific Research Applications

Cefapirin has several scientific research applications, including:

Mechanism of Action

Target of Action

Cephapirin, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

This compound, like other cephalosporins, is involved in the bacterial cell wall synthesis pathway . It specifically inhibits the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall, eventually causing cell lysis and death .

Pharmacokinetics

This compound is metabolized to desacetylthis compound in various species, including humans . The rate and extent of this deacetylation decrease from rodents to dogs to humans . Several cephalosporins, including this compound, are actively deacetylated, primarily in the liver but also in other tissues .

Result of Action

The primary result of this compound’s action is the death of the bacterial cells . By inhibiting cell wall synthesis, this compound causes the bacterial cells to become unstable and eventually lyse . This compound has a wide spectrum of activity against both gram-positive and gram-negative organisms .

Action Environment

Environmental factors such as higher MnO2 loading, lower initial cephalosporin concentration, and lower solution pH can promote the MnO2 oxidation rate of this compound . The presence of dissolved organic matter and dissolved cations (Mn 2+ > Ca 2+ > Mg 2+ > Fe 3+) can inhibit this process . Additionally, this compound has poor stability in dairy manure slurries, with increased temperature leading to decreased concentrations .

Safety and Hazards

Cephapirin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist or vapors and to wear respiratory protection . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Future Directions

Cephapirin is used by the majority of dairy farms in the US . Fecal and urinary excretion of this compound could introduce this compound into the environment when manure is land applied as fertilizer, and may cause the development of bacterial resistance to antibiotics critical for human health . Therefore, future research could focus on developing manure segregation and treatment methods to minimize the risk of antibiotic loading to the environment from dairy farms .

Biochemical Analysis

Biochemical Properties

Cephapirin has a wide spectrum of activity against gram-positive and gram-negative organisms . It is more resistant to beta-lactamases than penicillins, making it effective against staphylococci, with the exception of methicillin-resistant staphylococci . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacterial cells. It inhibits cell wall synthesis, leading to the death of the bacteria . It is used in the treatment of infections caused by susceptible bacteria . Adverse reactions include hypersensitivity reactions and alterations to liver function .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . This binding disrupts the cross-linking of peptidoglycan strands, leading to the accumulation of precursors and ultimately compromising the cell wall’s stability .

Temporal Effects in Laboratory Settings

In a study aimed at capturing the temporal pattern of this compound excretion in dairy cows following intramammary infusion, peak excretion was observed on day 1 following intramammary infusion and decreased sharply thereafter . This indicates that the effects of this compound can change over time in a laboratory setting.

Dosage Effects in Animal Models

In a 6-month intramuscular study with doses of 0, 100, 200, and 400 mg/kg bw/day, severe anemia was observed in some of the animals at all dose levels . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound is metabolized to its major metabolite, desacetylthis compound . This metabolic process occurs in the liver . Desacetylthis compound is 50% as active as the parent compound .

Transport and Distribution

This compound is typically administered as its sodium salt, this compound sodium, which is highly soluble in water . This solubility ensures rapid absorption and distribution in the body following intravenous and intramuscular injections .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound localizes to the cell wall in bacterial cells, where it binds to penicillin-binding proteins (PBPs) to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefapirin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide. This amide is then reacted with 4-thiopyridine to yield cefapirin .

Industrial Production Methods: The industrial production of cefapirin involves the isoelectric point crystallization method to obtain high-purity cefapirin sodium A type crystal compound . This method ensures the production of cefapirin with high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Cefapirin undergoes various chemical reactions, including:

    Oxidation: Cefapirin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert cefapirin into reduced forms with different pharmacological properties.

    Substitution: Substitution reactions involve replacing specific functional groups in cefapirin with other groups, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often use reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of cefapirin with modified chemical structures and potentially different biological activities.

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLLWWBDSUHNEB-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24356-60-3 (mono-hydrochloride salt)
Record name Cefapirin [INN:BAN]
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DSSTOX Substance ID

DTXSID9022784
Record name Cephapirin
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Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cephapirin
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Solubility

SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L
Record name Cefapirin
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Record name CEPHAPIRIN
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Record name Cephapirin
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Mechanism of Action

The bactericidal activity of cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., ... VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR ... IT DOES NOT SUPPRESS BREAKDOWN OF PENICILLIN G BY STAPHYLOCOCCAL PENICILLINASE. CEPHALOSPORIN C & ITS SEMISYNTHETIC CONGENERS INDUCE SYNTH OF PENICILLINASE BY B CEREUS & STAPH AUREUS. /CEPHALOSPORIN C/, ... ENZYME ACTING SPECIFICALLY ON CEPHALOSPORIN C TO DESTROY ITS ANTIBACTERIAL ACTIVITY. THIS SUBSTANCE, CEPHALOSPORINASE IS ALSO BETA-LACTAMASE. MOST PREPN OF ENZYME ALSO EXHIBIT PENICILLINASE ACTIVITY, & SOME MICROORGANISMS PRODUCE ONE BETA-LACTAMASE THAT ACTS ON BOTH PENICILLIN & CEPHALOSPORINS. /CEPHALOSPORIN C/, Bactericidal; action depends on ability to reach and bind pencillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/
Record name Cefapirin
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CAS No.

21593-23-7
Record name Cephapirin
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Record name CEPHAPIRIN
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Record name Cephapirin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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